molecular formula C14H22N2O3 B2979301 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide CAS No. 2034590-10-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide

Cat. No. B2979301
CAS RN: 2034590-10-6
M. Wt: 266.341
InChI Key: LWDVKJCJOIYVEU-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on related compounds indicates advancements in synthetic chemistry, particularly in the creation and functionalization of pyridine and related heterocycles. For instance, studies have demonstrated various methods for lithiation and subsequent functionalization of related compounds, leading to high yields of products with potential pharmacological activities. These methodologies are crucial for the synthesis of complex molecules for pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2012). Additionally, research on the use of (2S,4R)-hydroxyproline derivatives as ligands in chiral copper complexes showcases the importance of such compounds in asymmetric synthesis, which is fundamental in the development of new drugs with enhanced efficacy and reduced side effects (Leyendecker & Laucher, 1983).

Potential Therapeutic Applications

While the specific therapeutic applications of "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide" are not directly mentioned, the synthesis and evaluation of structurally related compounds have provided insights into their potential uses. For example, the synthesis and neuroleptic activity of benzamides, including compounds with pyridinyl and methoxy groups, have been explored for their potential in treating psychosis. These studies highlight the structural-activity relationships that guide the development of new therapeutic agents (Iwanami et al., 1981).

Material Science and Catalysis

Compounds with similar structures have been utilized in material science and catalysis, demonstrating the versatility of pyridine derivatives. The development of coordination polymers assembled from metal complexes and polypyridine spacers, for example, reveals applications in sorption and catalysis. Such materials exhibit unique properties useful for gas storage, separation processes, and as catalysts in various chemical reactions, underscoring the broader applications of pyridine derivatives beyond pharmaceuticals (Sotnik et al., 2015).

properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10-8-11(19-5)9-12(17)16(10)7-6-15-13(18)14(2,3)4/h8-9H,6-7H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDVKJCJOIYVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide

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